8-O-Ethylyunaconitine
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Overview
Description
8-O-Ethylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaeli Debx . This compound is known for its complex molecular structure, which includes an aconitane carbon skeleton with four six-membered rings and two five-membered rings . The compound has been studied for its potential analgesic properties and other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-O-Ethylyunaconitine can be synthesized through semi-synthetic methods starting from other diterpenoid alkaloids such as lappaconitine, crassicauline A, or yunaconitine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Aconitum carmichaeli Debx. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 8-O-Ethylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of diterpenoid alkaloids.
Mechanism of Action
The analgesic effect of 8-O-Ethylyunaconitine is believed to be mediated through its interaction with specific molecular targets and pathways . The compound likely acts on the central nervous system by modulating the activity of neurotransmitters and ion channels involved in pain perception . The exact molecular targets and pathways are still under investigation, but it is known that the presence of an ethoxy group at C-8 and an aromatic ester at C-14 are crucial for its activity .
Comparison with Similar Compounds
- Lappaconitine
- Crassicauline A
- Yunaconitine
- 8-O-deacetyl-8-O-ethylcrassicauline A
- Hemsleyanisine
Properties
Molecular Formula |
C35H51NO10 |
---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |
InChI Key |
YBCOIJNAMJAFSO-KIXTXXQVSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Origin of Product |
United States |
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